molecular formula C8H6BrClO B8295197 (RS)-2-(4-bromo-3-chlorophenyl)oxirane

(RS)-2-(4-bromo-3-chlorophenyl)oxirane

Cat. No. B8295197
M. Wt: 233.49 g/mol
InChI Key: ZWJMXDOQSNNFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-2-(4-bromo-3-chlorophenyl)oxirane is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-2-(4-bromo-3-chlorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-2-(4-bromo-3-chlorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(RS)-2-(4-bromo-3-chlorophenyl)oxirane

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)oxirane

InChI

InChI=1S/C8H6BrClO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2

InChI Key

ZWJMXDOQSNNFBN-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-bromo-3-chlorophenyl)-2-chloroethanone (18.4 g) in ethanol (200 ml) at 5° C. was added portionwise over 5 min NaBH4 (2.23 g). The reaction mixture was then stirred at room temperature for 90 min to afford a light yellow solution. TLC analysis showed the reaction was complete. Sodium methoxide (1.59 g) was then added and the reaction mixture was stirred at 50° C. for 4 h. TLC analysis showed the reaction was complete. The reaction mixture was then poured into TBME and extracted with saturated brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-(4-bromo-3-chlorophenyl)oxirane (15.2 g) as a brown oil which was used in the next step without further purification.
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18.4 g
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2.23 g
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200 mL
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1.59 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of the mixture of 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone and 2-chloro-1-(4-bromo-3-chlorophenyl)ethanone (18.4 g) in ethanol (200 ml) at 5° C. was added portionwise over 5 min NaBH4 (2.23 g). The reaction mixture was then stirred at room temperature for 90 min to afford a yellow solution. TLC analysis showed the reaction was complete. Sodium methoxide (1.59 g) was then added and the reaction mixture was stirred at 50° C. for 4 h. TLC analysis showed the reaction was complete. The reaction mixture was then poured into TBME and washed with saturated brine. The organic layer was separated, then dried over Na2SO4 and concentrated in vacuo to afford (RS)-2-(4-bromo-3-chloro-phenyl)-oxirane (15.2 g) as a brown oil which was used in the next step without further purification.
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0 (± 1) mol
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reactant
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18.4 g
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reactant
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200 mL
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2.23 g
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1.59 g
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